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molecular formula C12H17ClN2O2 B8815404 Benzyl (azetidin-3-ylmethyl)carbamate hydrochloride

Benzyl (azetidin-3-ylmethyl)carbamate hydrochloride

Cat. No. B8815404
M. Wt: 256.73 g/mol
InChI Key: JZWUMLBCMYMZDE-UHFFFAOYSA-N
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Patent
US08536197B2

Procedure details

A 4 N hydrochloric acid/ethyl acetate solution (3.90 mL, 15.6 mmol) was added to a solution of tert-butyl 3-({[(benzyloxy)carbonyl]amino}methyl)azetidine-1-carboxylate obtained in Example (233a) (560 mg, 1.75 mmol) in 1,4-dioxane/methanol (8 mL/8 mL), and the mixture was stirred at room temperature for 4.5 hours. The reaction solution was concentrated to obtain 448 mg of 3-({[(benzyloxy)carbonyl]amino}methyl)azetidine hydrochloride (100%).
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
560 mg
Type
reactant
Reaction Step One
Name
1,4-dioxane methanol
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].C(OCC)(=O)C.[CH2:8]([O:15][C:16]([NH:18][CH2:19][CH:20]1[CH2:23][N:22](C(OC(C)(C)C)=O)[CH2:21]1)=[O:17])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>O1CCOCC1.CO>[ClH:1].[CH2:8]([O:15][C:16]([NH:18][CH2:19][CH:20]1[CH2:23][NH:22][CH2:21]1)=[O:17])[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
3.9 mL
Type
reactant
Smiles
Cl.C(C)(=O)OCC
Name
Quantity
560 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NCC1CN(C1)C(=O)OC(C)(C)C
Name
1,4-dioxane methanol
Quantity
8 mL
Type
solvent
Smiles
O1CCOCC1.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)OC(=O)NCC1CNC1
Measurements
Type Value Analysis
AMOUNT: MASS 448 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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